

Unveiling the Antimicrobial Potential of 7-Bromoquinolin-8-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725

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The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, derivatives of the quinoline scaffold have demonstrated significant therapeutic potential. This guide provides a comprehensive validation of the antimicrobial activity of **7-Bromoquinolin-8-ol** derivatives, offering an objective comparison with established antimicrobial agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of **7-Bromoquinolin-8-ol** derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for this quantitative comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

The following table summarizes the MIC values of various **7-Bromoquinolin-8-ol** derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for a comparative perspective.

Compound/Derivative	Staphylococcus aureus (Gram-positive) MIC (µg/mL)	Escherichia coli (Gram-negative) MIC (µg/mL)	Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)	Reference
7-Bromoquinolin-8-ol Derivatives				
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate	Potent Activity (Specific MIC not detailed in snippet)	-	-	[1]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate	Potent Activity (Specific MIC not detailed in snippet)	-	-	[1]
7-bromoquinoline-5,8-dione aryl sulphonamides	0.80-1.00 (range for various derivatives)	0.80-1.00 (range for various derivatives)	0.80-1.00 (range for various derivatives)	[2]
Standard Antibiotics				
Amoxiclav	-	-	-	[Used as standard in a study][3]
Ciprofloxacin	0.125 - 8	0.013 - 1	0.15 - >32	[4]
Penicillin G	-	-	-	[Used as standard in a study][5]
Sulfamethoxazole	-	-	-	[Used as standard in a study]

Note: MIC values can vary between studies due to differences in experimental conditions such as bacterial strain, inoculum size, and culture medium.

Antifungal Activity

Similarly, the antifungal potential of **7-Bromoquinolin-8-ol** derivatives has been assessed against common fungal pathogens.

Compound/Derivative	Candida albicans MIC (µg/mL)	Aspergillus niger MIC (µg/mL)	Reference
7-Bromoquinolin-8-ol Derivatives			
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate	Potent Activity (Specific MIC not detailed in snippet)	-	[1]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate	Potent Activity (Specific MIC not detailed in snippet)	-	[1]
7-bromoquinoline-5,8-dione aryl sulphonamides	0.80-1.00 (range for various derivatives)	0.80-1.00 (range for various derivatives)	[2]
Standard Antifungals			
Fluconazole	≤0.25 - >64	-	[6]
Nystatin	-	-	[Used as standard in a study][2]

Note: As with antibacterial data, variations in fungal strains and testing methodologies can influence MIC values.

Experimental Protocols

The determination of antimicrobial activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in the evaluation of **7-Bromoquinolin-8-ol** derivatives.

Agar Well Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared. For bacteria, this typically involves suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Inoculation of Agar Plates:** A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.
- **Preparation of Wells:** Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.
- **Application of Test Compounds:** A defined volume (e.g., 100 μ L) of the **7-Bromoquinolin-8-ol** derivative solution (at a known concentration) is added to each well. A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also included on the same plate.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **Measurement of Inhibition Zones:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

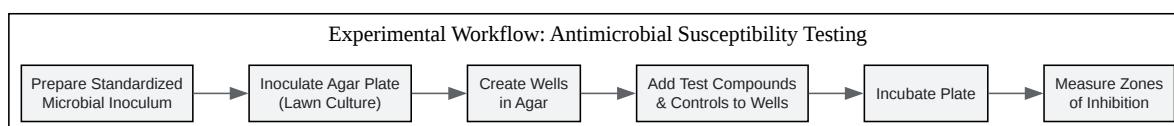
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the **7-Bromoquinolin-8-ol** derivative and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the agar well diffusion method and then further diluted in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with the microbial suspension (positive growth control) are also included.
- Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

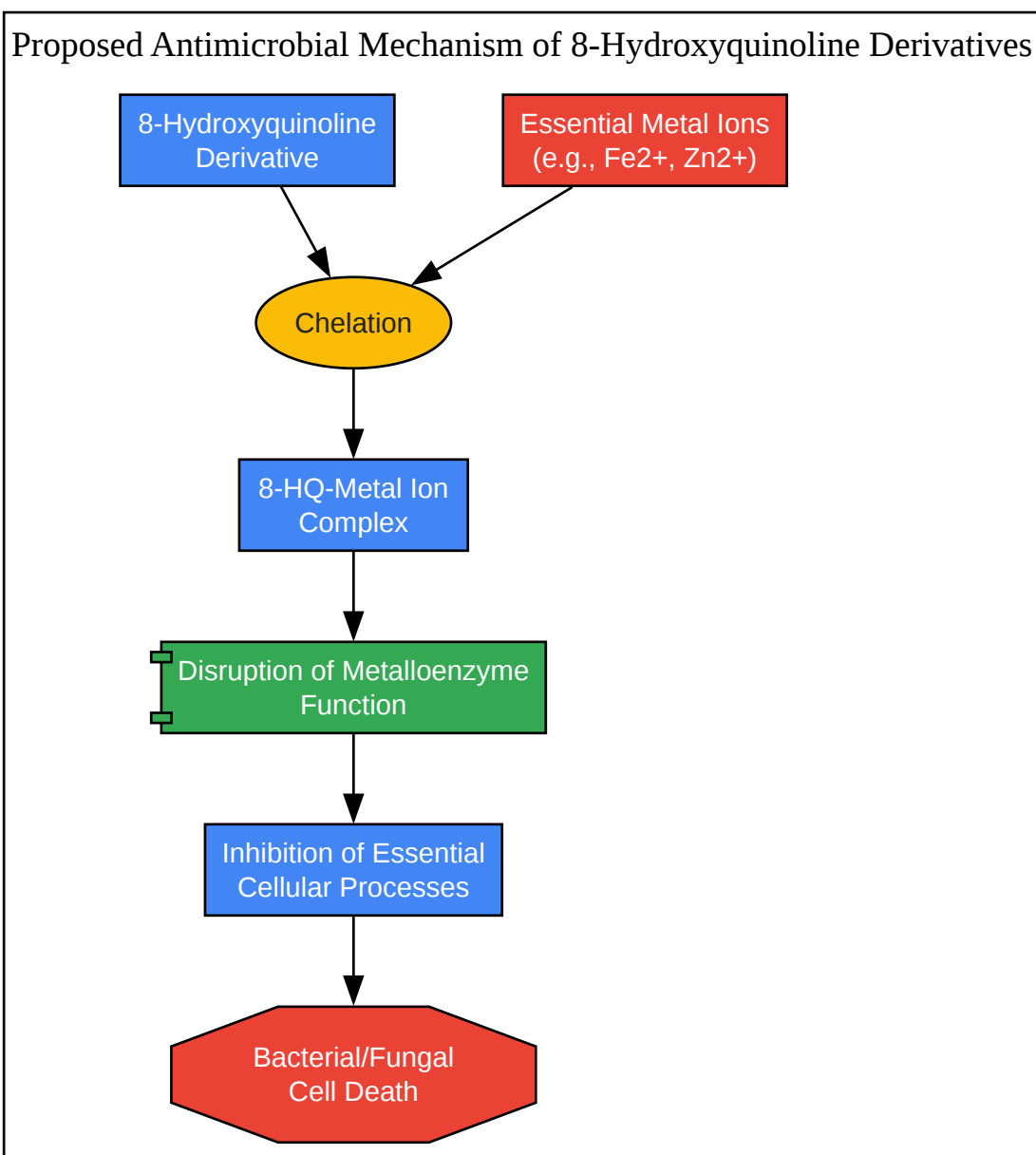
Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.



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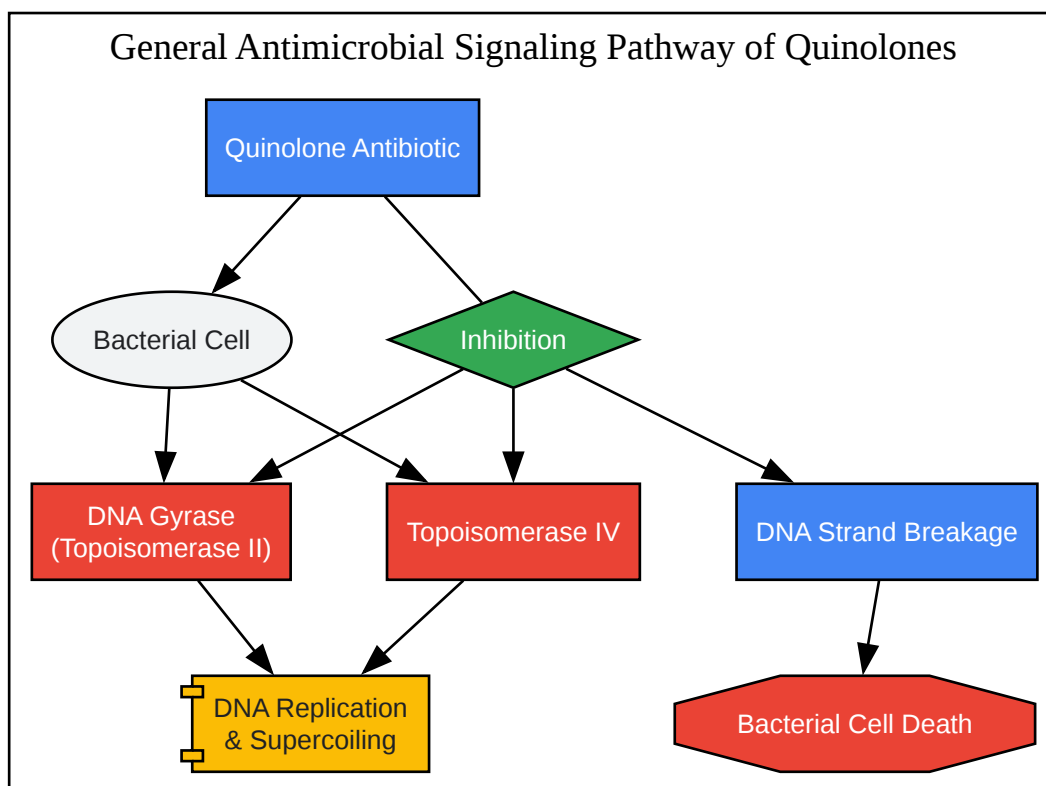
Antimicrobial Susceptibility Testing Workflow.



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Mechanism of 8-Hydroxyquinoline Derivatives.

The primary proposed mechanism of action for 8-hydroxyquinoline derivatives, including the 7-bromo substituted analogs, involves the chelation of essential metal ions.[7][8] This sequestration of metal ions, which are crucial cofactors for many enzymes, leads to the disruption of vital cellular processes and ultimately results in microbial cell death.



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General Quinolone Antimicrobial Pathway.

In the broader context of quinolone antibiotics, the primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By targeting these topoisomerases, quinolones induce lethal double-strand breaks in the bacterial DNA, leading to cell death.

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